molecular formula C13H7F3N2O B1450649 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile CAS No. 2197056-87-2

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile

Cat. No.: B1450649
CAS No.: 2197056-87-2
M. Wt: 264.2 g/mol
InChI Key: PFXHBJGEJHURKL-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile (Molecular Formula: C13H7F3N2O) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . Compounds featuring a pyridine-carbonitrile core and a trifluoromethoxyphenyl substituent are frequently explored as key structural motifs in the development of novel therapeutic agents. The pyridine-carbonitrile scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with diverse biological activities . The incorporation of the trifluoromethoxy group is a common strategy in drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . This specific molecular framework is recognized for its research value in oncology. Structurally related N-alkyl-N-phenylpyridin-2-amine derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site, and demonstrate significant anti-proliferative activity against various human tumor cell lines . Furthermore, the imidazo[1,2-a]pyridine core, which can be derived from pyridine precursors, is a prominent pharmacophore in commercial drugs and investigational compounds with documented antimicrobial, antifungal, anti-inflammatory, and antitumor efficacy . As such, this compound serves as a valuable synthetic intermediate or building block for constructing more complex nitrogen-containing heterocycles for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-3-1-2-9(7-12)10-4-5-18-11(6-10)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHBJGEJHURKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Materials

  • Chalcones with 3-trifluoromethoxyphenyl substituents.
  • Malononitrile.
  • Ammonium acetate or pyridine as base/catalyst.
  • Dimethylformamide (DMF) as solvent.

Synthetic Procedure

  • Equimolar amounts of the trifluoromethoxy-substituted chalcone and malononitrile (0.01 M each) were dissolved in 30 mL of DMF.
  • Ammonium acetate (0.03 M) was added for pyridine-2-carbonitrile synthesis.
  • The reaction mixture was refluxed and condensed for approximately 8 hours.
  • Upon completion, the reaction mixture was poured slowly into crushed ice to precipitate the product.
  • The solid was filtered, washed with water, and recrystallized from DMF.
  • The final product was dried in a desiccator.

Reaction Scheme

$$
\text{Chalcone (with 3-trifluoromethoxyphenyl)} + \text{Malononitrile} \xrightarrow[\text{DMF}]{\text{NH}_4\text{OAc}, \text{heat}} \text{this compound}
$$

Yield and Purity

  • Yields ranged from 40% to 95%, depending on specific substituents and reaction conditions.
  • Purification was achieved by recrystallization and column chromatography.
  • Characterization confirmed the structure with IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry.

Characterization Data Supporting the Preparation

The compound this compound was characterized as follows:

Characterization Method Observed Data Interpretation
IR Spectrum Nitrile stretch at ~2186 cm$$^{-1}$$, NH$$2$$ stretch at ~3340 cm$$^{-1}$$, C=N stretch at ~1592 cm$$^{-1}$$, C-N stretch at ~1355 cm$$^{-1}$$, CF$$3$$ stretch at ~1238 cm$$^{-1}$$ Confirms nitrile group and trifluoromethoxy substituent presence
$$ ^1H $$ NMR Singlets at 1.94 ppm (amine), 7.84 ppm (pyridine CH), aromatic multiplets between 6.98 - 8.40 ppm Protons corresponding to pyridine ring and aromatic substituents
$$ ^{13}C $$ NMR Peaks at 162, 158, 111, 152, 88, 117 ppm corresponding to pyridine carbons, aromatic carbons, and nitrile carbon Confirms pyridine-2-carbonitrile core and trifluoromethoxyphenyl group
Mass Spectrometry [M + H]$$^+$$ peak at m/z 395.20 Molecular ion peak consistent with molecular weight

Alternative Preparation Methods from Patents

A patent (US9458107B2) describes a process involving the treatment of substituted phenols with potassium tert-butoxide and chloro-substituted pyridine derivatives in N,N-dimethylacetamide (DMAc), followed by acid-base workup to isolate the desired pyridine carboxamide derivatives. Although this patent focuses on related pyridine derivatives, the methodology may be adapted for the preparation of this compound via similar nucleophilic aromatic substitution or amination reactions.

Key steps include:

  • Activation of 4-amino-3-fluorophenol with potassium tert-butoxide.
  • Reaction with 4-chloro-N-methyl-2-pyridinecarboxamide in DMAc.
  • Formation of salts and monohydrates to purify the product.
  • Acid-base treatments to isolate the final compound.

This method emphasizes:

  • Use of strong bases to generate phenolate intermediates.
  • Controlled precipitation of salts for purification.
  • Potential for scale-up and industrial synthesis.

Comparative Table of Preparation Methods

Aspect Chalcone Cyclization Method Phenol Activation & Substitution Method
Starting Materials Fluorinated chalcones, malononitrile, ammonium acetate or pyridine 4-Amino-3-fluorophenol, 4-chloro-N-methyl-2-pyridinecarboxamide, potassium tert-butoxide
Solvent Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc)
Reaction Conditions Reflux, 8-15 hours Room temperature to moderate heating
Purification Recrystallization, column chromatography Salt formation, precipitation, acid-base treatment
Yield Range 40-95% Not explicitly stated; optimized for industrial scale
Characterization IR, NMR, MS Salts and monohydrates characterized by standard methods
Scalability Suitable for laboratory scale Suitable for industrial scale

Research Findings and Notes

  • The cyclization of trifluoromethoxy-substituted chalcones with malononitrile in the presence of ammonium acetate or pyridine is a robust method yielding high purity this compound derivatives.
  • The presence of trifluoromethoxy groups influences the electronic properties, facilitating cyclization and enhancing biological activity.
  • The phenol activation method described in patent literature provides a complementary approach, particularly useful for derivatives requiring amide functionalities or salt forms.
  • Yields and purity depend on reaction time, temperature, and purification techniques.
  • Characterization data consistently confirm the successful synthesis of the target compound with expected spectral features.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring and carbonitrile group can also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The trifluoromethoxy group in the target compound offers a balance of electronegativity and steric bulk, differing from the trifluoromethyl group in , which is more lipophilic but less polar.
  • Heterocyclic Linkers : FYX-051 incorporates a triazole ring, enabling dual interactions with enzyme active sites (e.g., molybdenum coordination and channel binding in xanthine oxidase) .

Pharmacological and Biochemical Profiles

Enzyme Inhibition

  • FYX-051: A hybrid inhibitor of xanthine oxidase, coordinating the molybdenum center while occupying the substrate-access channel. capsulatus) highlights the role of substituent-channel complementarity .
  • This compound : While direct data are unavailable, the trifluoromethoxy group’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets, similar to FYX-051’s triazole moiety.

Metabolic Stability

  • FYX-051 : Undergoes N-glucuronidation and N-glucosidation in rats, dogs, monkeys, and humans, with species-specific metabolic pathways .
  • Trifluoromethoxy Derivatives : The trifluoromethoxy group generally reduces oxidative metabolism compared to methoxy or methyl groups, as seen in analogs like 4-(4-Fluoro-2-trifluoromethyl-phenyl)-pyridine-2-carbonitrile .

Biological Activity

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a carbonitrile moiety, contributing to its unique chemical reactivity and biological interactions.

Molecular Formula: C13H8F3N
Molecular Weight: 253.21 g/mol

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds in the trifluoromethoxy-substituted series, including this compound. In vitro studies have shown varying Minimum Inhibitory Concentrations (MICs) against different microbial strains.

CompoundMIC (µg/mL)Target Microorganism
This compound12.5Staphylococcus aureus
This compound25Escherichia coli

These results indicate that the compound exhibits promising antimicrobial activity, particularly against gram-positive bacteria .

Antiviral Activity

The compound has also been evaluated for antiviral properties. In studies involving viral infections, it demonstrated significant inhibitory effects on viral replication, suggesting its potential as an antiviral agent. The mechanism involves interaction with viral proteins, disrupting their function and thereby inhibiting the virus's ability to replicate .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. Molecular docking studies reveal that the trifluoromethoxy group enhances binding affinity through halogen bonding with amino acid residues in target enzymes and receptors.

Key Interactions:

  • Hydrogen Bonding: The nitrogen in the pyridine ring forms hydrogen bonds with residues such as ASP9 and GLU166.
  • Hydrophobic Interactions: The trifluoromethoxy group engages in hydrophobic interactions, enhancing stability and binding efficacy .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against multiple strains of bacteria. Results indicated that the compound inhibited growth effectively at low concentrations, suggesting its potential use in antibiotic development.
  • Inhibition of Viral Replication : Another study focused on the compound's effect on viral replication in cell cultures infected with specific viruses. The results demonstrated a significant reduction in viral load, indicating its potential as an antiviral therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile
Reactant of Route 2
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4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile

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